molecular formula C10H16N2S B2936904 6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 1282815-00-2

6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B2936904
CAS No.: 1282815-00-2
M. Wt: 196.31
InChI Key: YEWYUIHXSURGCG-UHFFFAOYSA-N
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Description

6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a heterocyclic compound that contains a benzothiazole ring fused with a tetrahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone, such as acetone, under acidic conditions to form the benzothiazole ring. The reaction is usually carried out in the presence of a catalyst like hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base like triethylamine or pyridine to neutralize the generated acid.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amine derivatives

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of drugs targeting neurological disorders and infections.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with biological activity.

    Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure without the tetrahydro ring, used in various industrial applications.

    2-Aminobenzothiazole: Similar structure but lacks the propan-2-yl group, used in the synthesis of dyes and pharmaceuticals.

    Tetrahydrobenzothiazole: Lacks the propan-2-yl group but shares the tetrahydrobenzothiazole core, used in organic synthesis.

Uniqueness

6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-propan-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h6-7H,3-5H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWYUIHXSURGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=C(C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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